Cas no 1147110-07-3 (5-amino-4-Pyridazinecarboxylic acid methyl ester)
5-amino-4-Pyridazinecarboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-4-Pyridazinecarboxylic acid methyl ester
- EN300-5271296
- methyl5-aminopyridazine-4-carboxylate
- methyl 5-aminopyridazine-4-carboxylate
- 1147110-07-3
- SCHEMBL13163932
-
- Inchi: 1S/C6H7N3O2/c1-11-6(10)4-2-8-9-3-5(4)7/h2-3H,1H3,(H2,7,8)
- InChI Key: LLELACMEVCALTR-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=NC=C1N)=O
Computed Properties
- Exact Mass: 153.053826475g/mol
- Monoisotopic Mass: 153.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 78.1Ų
5-amino-4-Pyridazinecarboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5271296-0.05g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 0.05g |
$229.0 | 2023-06-01 | |
| Enamine | EN300-5271296-0.1g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 0.1g |
$342.0 | 2023-06-01 | |
| Enamine | EN300-5271296-0.25g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 0.25g |
$487.0 | 2023-06-01 | |
| Enamine | EN300-5271296-0.5g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 0.5g |
$768.0 | 2023-06-01 | |
| Enamine | EN300-5271296-1.0g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 1g |
$986.0 | 2023-06-01 | |
| Enamine | EN300-5271296-2.5g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 2.5g |
$1931.0 | 2023-06-01 | |
| Enamine | EN300-5271296-5.0g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 5g |
$2858.0 | 2023-06-01 | |
| Enamine | EN300-5271296-10.0g |
methyl 5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 10g |
$4236.0 | 2023-06-01 | |
| 1PlusChem | 1P028U4I-50mg |
methyl5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 50mg |
$335.00 | 2023-12-26 | |
| 1PlusChem | 1P028U4I-100mg |
methyl5-aminopyridazine-4-carboxylate |
1147110-07-3 | 95% | 100mg |
$485.00 | 2023-12-26 |
5-amino-4-Pyridazinecarboxylic acid methyl ester Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-amino-4-Pyridazinecarboxylic acid methyl ester
Introduction to 5-amino-4-Pyridazinecarboxylic acid methyl ester (CAS No. 1147110-07-3)
5-amino-4-Pyridazinecarboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1147110-07-3, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the pyridazine class, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. The presence of both amino and ester functional groups makes it a valuable intermediate in synthesizing more complex molecules, particularly in the design of novel therapeutic agents.
Thepyridazine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is known for its stability and reactivity, which allows for extensive modifications and derivatization. Theamino group at position 4 and the ester group at position 5 contribute to the compound's chemical diversity, enabling it to participate in various synthetic pathways. These features make 5-amino-4-Pyridazinecarboxylic acid methyl ester a crucial building block for researchers exploring new pharmacophores.
In recent years, there has been growing interest in pyridazine derivatives due to their potential biological activities. Studies have highlighted thepyridazine scaffold's role in modulating various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer. Theamino group, in particular, can be further functionalized to introduce additional pharmacological properties, such as binding affinity or metabolic stability.
Theester functionality in 5-amino-4-Pyridazinecarboxylic acid methyl ester serves as a versatile handle for chemical transformations. It can be hydrolyzed to yield the corresponding carboxylic acid or converted into other derivatives like amides or acids through various synthetic protocols. This flexibility makes it an indispensable intermediate in the synthesis of peptidomimetics and other bioactive molecules.
Recent advancements in drug discovery have emphasized the importance ofpyridazine-based compounds due to their ability to interact with biological systems in unique ways. For instance, research has demonstrated that certain pyridazine derivatives exhibit inhibitory effects on kinases and other enzymes implicated in diseases such as diabetes and cancer. Theamino group's ability to form hydrogen bonds with biological targets further enhances the pharmacological potential of these compounds.
The synthesis of 5-amino-4-Pyridazinecarboxylic acid methyl ester typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations to introduce the desired substituents. The choice of synthetic strategy depends on factors such as yield, purity, and scalability, which are critical for industrial applications.
In pharmaceutical research, 5-amino-4-Pyridazinecarboxylic acid methyl ester has been utilized as a key intermediate in the development of novel therapeutic agents. Its structural features allow for modifications that can fine-tune biological activity and pharmacokinetic properties. For example, researchers have explored its use in creating inhibitors targeting specific enzymes or receptors by appending appropriate side chains through further chemical modifications.
Thepyridazine scaffold's electronic properties also make it an attractive component for designing molecules with enhanced photophysical characteristics. These properties are particularly relevant in fields such as photodynamic therapy and fluorescent imaging, where precise control over light absorption and emission is essential.
Theamino group's reactivity further extends its utility beyond simple intermediates. It can be used to introduce chiral centers or other functional groups that influence the three-dimensional structure of molecules, thereby affecting their biological activity. This aspect is particularly important in drug design, where stereochemistry often plays a critical role in determining efficacy and safety.
Theester functionality offers additional opportunities for chemical manipulation. It can be selectively modified under mild conditions without affecting other parts of the molecule, allowing for precise control over synthetic outcomes. This feature is especially valuable when synthesizing complex molecules where multiple functional groups need to be introduced sequentially.
In conclusion, 5-amino-4-Pyridazinecarboxylic acid methyl ester (CAS No. 1147110-07-3) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its structural features enable diverse synthetic pathways and biological applications, making it a valuable tool for drug discovery and development. As research continues to uncover new applications forpyridazine-based compounds, 5-amino-4-Pyridazinecarboxylic acid methyl ester is likely to remain a cornerstone of medicinal chemistry innovation.
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